
p-Chlorobenzaldehyde O-carbamoyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorobenzaldehyde O-carbamoyloxime: is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.61 g/mol . It is a derivative of p-chlorobenzaldehyde, where the aldehyde group is converted to an oxime and further modified with a carbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for p-chlorobenzaldehyde O-carbamoyloxime may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: p-Chlorobenzaldehyde O-carbamoyloxime can undergo various chemical reactions, including:
Oxidation: Conversion to p-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to p-chlorobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: p-Chlorobenzoic acid.
Reduction: p-Chlorobenzylamine.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Chlorobenzaldehyde O-carbamoyloxime is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-chlorobenzaldehyde O-carbamoyloxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the carbamoyl group can interact with amino acid residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
p-Chlorobenzaldehyde: The parent compound, which lacks the oxime and carbamoyl modifications.
p-Chlorobenzylamine: A reduction product of p-chlorobenzaldehyde O-carbamoyloxime.
p-Chlorobenzoic Acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its dual functional groups (oxime and carbamoyl), which provide it with distinct chemical reactivity and biological activity compared to its parent compound and other derivatives .
Properties
CAS No. |
7050-86-4 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
[(4-chlorophenyl)methylideneamino] carbamate |
InChI |
InChI=1S/C8H7ClN2O2/c9-7-3-1-6(2-4-7)5-11-13-8(10)12/h1-5H,(H2,10,12) |
InChI Key |
UPLPBZWVAZZKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NOC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


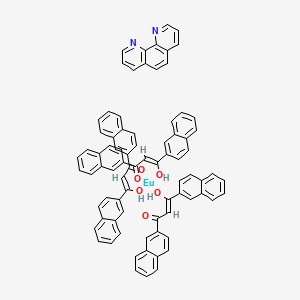
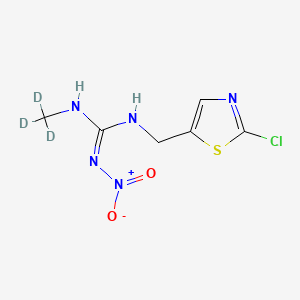
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
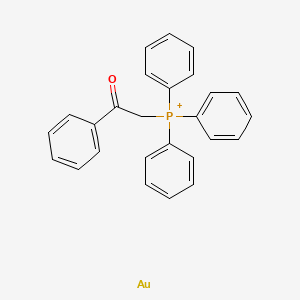
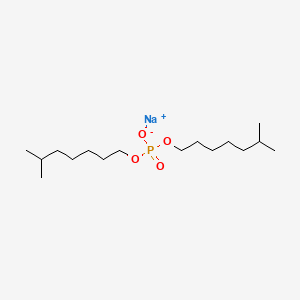
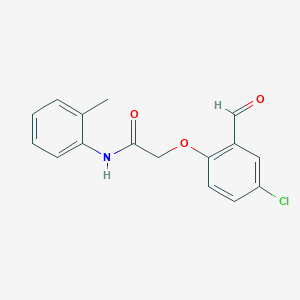

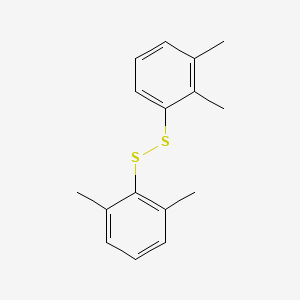

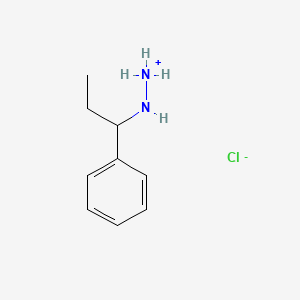
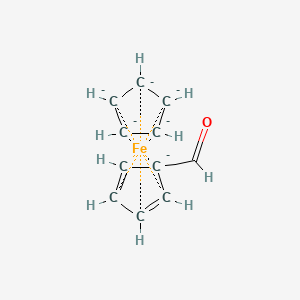

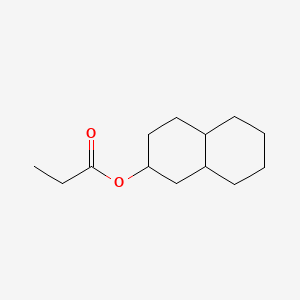
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
